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Compound of Interest

Compound Name: BAY-204

Cat. No.: B15544980 Get Quote

Disclaimer: The designation "BAY-204" does not correspond to a single, publicly disclosed

therapeutic agent. This guide addresses the most probable candidates based on available

information, focusing on compounds developed by Bayer with similar numerical identifiers. The

primary focus will be on Elimusertib (BAY 1895344) and 225Ac-GPC3 (BAY 3547926), as they

are the most likely subjects of the query. Additionally, other therapeutics with a "204"

designation are briefly mentioned.

Section 1: Elimusertib (BAY 1895344) - An ATR
Inhibitor for Solid Tumors
Elimusertib (BAY 1895344) is an orally bioavailable and highly selective inhibitor of the Ataxia

Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage

Response (DDR) pathway. Its therapeutic potential lies in its ability to induce synthetic lethality

in tumors with existing DNA repair defects and high replication stress.

Mechanism of Action
Elimusertib functions by binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting

its activity.[1] This prevents the phosphorylation of downstream targets, most notably

Checkpoint Kinase 1 (CHK1), which in turn disrupts the activation of cell cycle checkpoints

(G2/M and S-phase).[1] In cancer cells, which often have a high level of replication stress and

may harbor defects in other DDR pathways (such as ATM deficiency), the inhibition of ATR
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prevents the repair of DNA damage. This accumulation of unrepaired DNA damage leads to a

state known as "replication catastrophe," ultimately triggering apoptotic cell death.
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Figure 1: Elimusertib's Mechanism of Action
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Parameter Value Cell Lines/Models Source

IC50 (ATR Kinase

Inhibition)
7 nM Biochemical Assay [2]

Median IC50 (Cell

Proliferation)
78 nM

Broad panel of human

tumor cell lines
[2]

IC50 (H2AX

Phosphorylation)
36 nM

Cellular Mechanistic

Assay
[2]

In Vivo Efficacy

(Monotherapy)

Partial or Complete

Response
4 of 21 PDX models [3]

In Vivo Efficacy

(Monotherapy)
Stable Disease 4 of 21 PDX models [3]

In Vivo Efficacy

(Monotherapy)

Significant

prolongation of Event-

Free Survival (EFS-2)

11 of 21 PDX models [3]

Experimental Protocols
MTT Cell Viability Assay:

Cell Plating: Tumor cells were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells

per well and incubated for 24 hours.

Compound Addition: Cells were treated with various concentrations of Elimusertib.

Incubation: Plates were incubated for a period of 72 hours.

MTT Addition: 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution (final concentration 0.45 mg/ml) was added to each well.

Incubation: Plates were incubated for 1 to 4 hours at 37°C to allow for the formation of

formazan crystals.[4]

Solubilization: 100 µl of a solubilization solution was added to each well to dissolve the

formazan crystals.[4]
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Absorbance Reading: The absorbance was measured at 540-590 nm using a microplate

reader.

Western Blot for DNA Damage Markers:

Cell Lysis: Cells treated with Elimusertib were lysed using RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates was determined using a BCA

assay.

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA)

in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary

antibodies against DNA damage markers such as phosphorylated Histone H2A.X (γH2AX),

p-ATR, and p-CHK1.

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with

a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Patient-Derived Xenograft (PDX) Model:

Tumor Implantation: Fresh tumor tissue from a patient was implanted subcutaneously into

the flank of immunodeficient mice (e.g., NSG mice).[5][6]

Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., 150-200 mm³).[7]
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Randomization: Mice were randomized into control and treatment groups with similar

average tumor volumes.[7]

Treatment: Elimusertib was administered orally according to the specified dosing schedule

(e.g., 40 mg/kg twice a day, 3 days on/4 days off).[3]

Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., 2-3 times

per week).

Endpoint: The study was concluded when tumors reached a predetermined size, and tumor

growth inhibition was calculated.
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Figure 2: Patient-Derived Xenograft (PDX) Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b15544980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
The first-in-human, Phase 1 clinical trial of Elimusertib (NCT03188965) has been completed.[8]

The study evaluated the safety, tolerability, and maximum tolerated dose in patients with

advanced solid tumors and lymphomas.[8] The trial demonstrated that Elimusertib is tolerated

at biologically active doses and shows anti-tumor activity in cancers with certain DDR defects,

including ATM protein loss.[9]

Section 2: 225Ac-GPC3 (BAY 3547926) - A Targeted
Alpha Therapy for Hepatocellular Carcinoma
225Ac-GPC3 (BAY 3547926) is an investigational targeted alpha therapy being developed by

Bayer for the treatment of advanced hepatocellular carcinoma (HCC) and other solid tumors

that express Glypican-3 (GPC3).[10] GPC3 is an oncofetal protein that is overexpressed in a

majority of HCC lesions with limited expression in healthy adult tissues, making it an attractive

therapeutic target.[10][11]

Mechanism of Action
This therapeutic agent consists of a high-affinity monoclonal antibody targeting GPC3, which is

conjugated to the alpha-emitting radionuclide actinium-225 (225Ac).[10] Upon administration,

the antibody selectively binds to GPC3 on the surface of cancer cells. The attached 225Ac then

decays, emitting highly potent alpha particles. These alpha particles have a short path length,

causing dense ionization and leading to difficult-to-repair DNA double-strand breaks in the

targeted cancer cells, ultimately inducing cell death while minimizing damage to surrounding

healthy tissues.[10][11]
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Figure 3: 225Ac-GPC3 Mechanism of Action
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Parameter Value Animal Model Source

In Vivo Efficacy

Significant, dose-

dependent tumor

growth inhibition

Human HCC

xenograft models
[12]

In Vivo Efficacy
Complete tumor

regression

Orthotopic HCC

model
[12]

Biodistribution

High tumor

accumulation, low

uptake and fast

clearance in normal

organs

Human HCC

xenograft models
[12]

Therapeutic Dose

(mice)
9.25 kBq

HepG2 xenograft

model
[13]

Higher Efficacy Dose

(mice)

18.5 kBq (with

associated

hematological toxicity)

HepG2 xenograft

model
[13]

Experimental Protocols
Radioligand Binding Assay:

Membrane Preparation: Membranes from GPC3-expressing cells were prepared by

homogenization and centrifugation.

Incubation: Membranes were incubated with a radiolabeled ligand (e.g., the GPC3 antibody

labeled with a tracer) and varying concentrations of the unlabeled antibody (competitor).

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters.[14]

Counting: The radioactivity on the filters was counted using a scintillation counter.

Data Analysis: The data was used to calculate the binding affinity (Kd) and the number of

binding sites (Bmax).
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In Vivo Biodistribution and Efficacy Studies:

Model System: Human HCC xenograft models were established in immunodeficient mice.

Administration: 225Ac-GPC3 was administered to the tumor-bearing mice.

Biodistribution: At various time points, tissues were harvested, weighed, and the radioactivity

was measured to determine the percentage of injected dose per gram of tissue (%ID/g) in

tumors and normal organs.[12]

Efficacy: Tumor growth was monitored over time in treated versus control groups. Tumor

volumes were calculated, and tumor growth inhibition was determined.[12]

Pharmacodynamics: Tumors were analyzed for markers of DNA damage, such as γH2AX, to

confirm the mechanism of action.[12]
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Figure 4: In Vivo Biodistribution Experimental Workflow

Clinical Development
Bayer has initiated a first-in-human, Phase I clinical trial for 225Ac-GPC3 (BAY 3547926).[10]

[11] The study, identified as NCT06764316, is a dose-escalation trial designed to evaluate the

safety, tolerability, and preliminary efficacy of 225Ac-GPC3, both as a monotherapy and in

combination with other therapies, in patients with advanced HCC.[10][15]
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Section 3: Other Therapeutic Candidates with the
"204" Designation
While Elimusertib and 225Ac-GPC3 are the most probable candidates for "BAY-204," it is worth

noting other therapeutics in development with a "204" identifier:

ECT204: An experimental ARTEMIS® T-cell therapy developed by Eureka Therapeutics. It

targets GPC3-positive HCC and is currently in a Phase I/II clinical trial (ARYA-3,

NCT04864054).

ACP-204: A 5-HT2A receptor inverse agonist under development by Acadia Pharmaceuticals

for the treatment of Alzheimer's disease psychosis. It is in a seamless Phase 2/3 clinical trial

program.

BO-112: An intratumoral immunotherapy that acts as a Toll-like receptor 3 (TLR3) agonist. It

is being investigated in the SPOTLIGHT-203 clinical trial in combination with pembrolizumab

for anti-PD-1-resistant melanoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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